Upacicalcet

Description

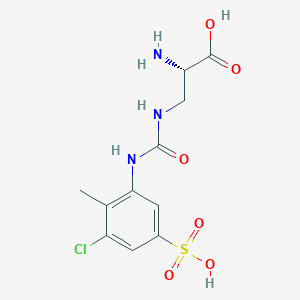

Structure

3D Structure

Properties

CAS No. |

1333218-50-0 |

|---|---|

Molecular Formula |

C11H14ClN3O6S |

Molecular Weight |

351.76 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid |

InChI |

InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)/t8-/m0/s1 |

InChI Key |

LHEYGVSDVBEYQF-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Upacicalcet; |

Origin of Product |

United States |

Foundational & Exploratory

Upacicalcet's Mechanism of Action in Parathyroid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upacicalcet is a novel, intravenously administered calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells, this compound enhances the receptor's sensitivity to extracellular calcium.[1][2][3] This heightened sensitivity leads to a significant suppression of parathyroid hormone (PTH) synthesis and secretion, thereby addressing the hallmark of SHPT.[4][5] Notably, this compound's mechanism involves binding to the amino acid binding site of the CaSR, a site distinct from that of other calcimimetics, which may offer a differential efficacy and safety profile.[1][6][7][8] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

The fundamental mechanism of this compound lies in its interaction with the CaSR, a G protein-coupled receptor crucial for maintaining calcium homeostasis.[1][3]

-

Positive Allosteric Modulation : this compound binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding site.[1][3] This binding induces a conformational change in the receptor, increasing its affinity for extracellular calcium ions (Ca²⁺).[3]

-

Enhanced Receptor Sensitivity : By enhancing the CaSR's sensitivity, this compound effectively "mimics" the effect of higher calcium levels.[4] This means that at lower physiological calcium concentrations, the CaSR is activated as if calcium levels were elevated, leading to a downstream signaling cascade that inhibits PTH secretion.[4]

-

Unique Binding Site : Preclinical studies, including binding assays and in silico docking simulations, have revealed that this compound targets the amino acid binding site of the CaSR.[1][6][8] This is a significant distinction from other calcimimetics and may contribute to its specific pharmacological properties.[1][6][8]

Signaling Pathway

The activation of the CaSR by this compound in parathyroid cells initiates an intracellular signaling cascade that culminates in the inhibition of PTH secretion.

Quantitative Data from Clinical Studies

The efficacy and safety of this compound in reducing intact PTH (iPTH) levels in hemodialysis patients with SHPT have been demonstrated in multiple clinical trials.

Table 1: Efficacy of this compound in Phase 3 Clinical Trial

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Primary Outcome | ||||

| Patients achieving mean serum iPTH of 60-240 pg/mL at weeks 22-24 | 67% (69/103) | 8% (4/50) | <0.001 | [9][10] |

| Secondary Outcomes | ||||

| Patients with ≥30% reduction in mean serum iPTH from baseline | 81% | 8.0% | <0.001 | [10] |

| Patients with ≥50% reduction in mean serum iPTH from baseline | 52% | 4% | <0.001 | [10] |

Table 2: Effects of this compound on Bone Metabolism Markers

| Marker | Effect | Reference |

| Fibroblast growth factor-23 (FGF-23) | Decreased | [9][10] |

| Bone-specific alkaline phosphatase (BAP) | Decreased | [9][10] |

| Total type 1 procollagen-N-propeptide (P1NP) | Decreased | [9][10] |

| Tartrate-resistant acid phosphatase-5b (TRACP-5b) | Decreased | [9][10] |

Table 3: Safety Profile of this compound

| Adverse Event | This compound Group | Placebo Group | Reference |

| Any adverse event | 85% (88/103) | 72% (36/50) | [9][10] |

| Upper gastrointestinal adverse events (nausea, vomiting) | Similar incidence between groups | Similar incidence between groups | [9][10] |

| Serum corrected calcium <7.5 mg/dL | 2% | 0% | [9][10] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of in vitro and in vivo studies, as well as clinical trials.

In Vitro Assays: CaSR Binding and Activity

-

Objective : To determine the binding site and agonistic activity of this compound on the human CaSR.

-

Methodology :

-

Cell Line : Human Embryonic Kidney (HEK-293T) cells stably expressing the human CaSR (wild-type or mutant).[1][6]

-

Binding Studies : Competitive binding assays were performed using radiolabeled ligands to determine if this compound competes with known CaSR ligands, such as L-tryptophan.[1][6]

-

Functional Assays : Agonistic activity was assessed by measuring the accumulation of inositol-1 monophosphate (IP-1), a downstream second messenger of CaSR activation, in response to varying concentrations of this compound.[1][6]

-

In Silico Analysis : Docking simulations were conducted to model the binding interaction between this compound and the CaSR at the molecular level.[1][6]

-

Preclinical In Vivo Studies: Animal Models

-

Objective : To evaluate the efficacy of this compound in an animal model of SHPT.

-

Methodology :

-

Animal Model : A rat model of adenine-induced renal failure was used to induce SHPT.[11]

-

Treatment : Rats were administered repeated doses of this compound (e.g., 0.2 mg/kg or 1 mg/kg).[11]

-

Outcome Measures : Serum levels of iPTH, calcium, and phosphorus were measured. Parathyroid gland hyperplasia, ectopic calcification, and bone morphometry were also assessed.[11]

-

Clinical Trial Protocol: Phase 3 Randomized Controlled Trial

-

Objective : To assess the efficacy and safety of this compound in hemodialysis patients with SHPT.

-

Methodology :

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][12]

-

Patient Population : Japanese patients undergoing hemodialysis with serum iPTH concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.[10]

-

Intervention : Intravenous administration of this compound or placebo after each hemodialysis session for 24 weeks.[10]

-

Dose Titration : The dose of this compound was adjusted in steps (25, 50, 100, 150, 200, 250, and 300 μg) based on iPTH and serum calcium levels.[10]

-

Primary Endpoint : Percentage of patients achieving the target mean serum iPTH concentration (60–240 pg/mL) at weeks 22–24.[10]

-

Secondary Endpoints : Percentage reduction in iPTH from baseline, changes in bone turnover markers, and safety assessments.[10]

-

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its distinct mechanism of action, centered on the positive allosteric modulation of the calcium-sensing receptor at the amino acid binding site, provides a potent and effective means of suppressing PTH secretion.[1][6][7][8] The robust clinical trial data underscore its efficacy in achieving target iPTH levels and improving bone metabolism markers, coupled with a favorable safety profile.[9][10] For researchers and drug development professionals, this compound serves as a compelling case study in targeted receptor modulation and offers a valuable therapeutic option for a challenging patient population.

References

- 1. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) this compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor (2022) | Hirofumi Sato | 10 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to Novel Calcimimetics for Secondary Hyperparathyroidism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hyperparathyroidism (SHPT) remains a significant challenge in the management of chronic kidney disease (CKD), contributing to mineral and bone disorders and cardiovascular complications. The advent of calcimimetics, which modulate the calcium-sensing receptor (CaSR) to suppress parathyroid hormone (PTH) secretion, marked a significant therapeutic advance. This technical guide provides an in-depth analysis of a new generation of calcimimetic agents—etelcalcetide, evocalcet, and upacicalcet—offering a detailed comparison with the first-generation calcimimetic, cinacalcet. We delve into their mechanisms of action, present preclinical and clinical data in a comparative format, detail experimental methodologies from pivotal studies, and visualize key pathways and workflows to provide a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Evolving Landscape of SHPT Management

Secondary hyperparathyroidism in patients with CKD is characterized by elevated PTH levels, which can lead to increased bone turnover, fractures, and vascular calcification.[1] Traditional therapies, including phosphate binders and active vitamin D sterols, are often limited by hypercalcemia and hyperphosphatemia. Calcimimetics offer a distinct mechanism of action by allosterically modulating the CaSR on parathyroid cells, thereby increasing its sensitivity to extracellular calcium and reducing PTH synthesis and secretion.[2]

Cinacalcet, the first-in-class oral calcimimetic, demonstrated efficacy in controlling SHPT but is associated with gastrointestinal side effects that can limit adherence.[3] This has driven the development of novel calcimimetics with improved pharmacokinetic profiles, alternative routes of administration, and potentially better tolerability. This guide focuses on three such novel agents: etelcalcetide, evocalcet, and this compound.

Mechanism of Action: Targeting the Calcium-Sensing Receptor

The CaSR is a G-protein coupled receptor (GPCR) that plays a central role in regulating PTH secretion.[4] Activation of the CaSR by extracellular calcium initiates a signaling cascade that inhibits PTH release. Calcimimetics enhance the sensitivity of the CaSR to calcium, effectively lowering the set-point for PTH suppression.[5]

CaSR Signaling Pathway

Upon activation by calcium or a calcimimetic, the CaSR couples to multiple G-proteins, primarily Gq/11 and Gi/o.[4][6]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]

-

Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4]

Together, these pathways culminate in the inhibition of PTH gene expression and secretion from the parathyroid gland.

Caption: CaSR Signaling Pathway.

Molecular Interactions of Novel Calcimimetics

While all calcimimetics target the CaSR, their precise molecular interactions and resulting pharmacological profiles differ:

-

Cinacalcet and Evocalcet: These are small molecule allosteric modulators that are taken orally.[3][7] They are believed to bind within the transmembrane domain of the CaSR, enhancing its sensitivity to calcium.[8] Evocalcet was developed to have a more favorable side effect profile compared to cinacalcet.[7]

-

Etelcalcetide: This is a peptide-based calcimimetic administered intravenously.[9] Its intravenous route of administration ensures adherence in hemodialysis patients.

-

This compound: A novel injectable calcimimetic, this compound is a small molecule that also acts on the CaSR to suppress PTH secretion.[10]

Preclinical and Clinical Development

The development of novel calcimimetics has been supported by a robust framework of preclinical and clinical studies.

Preclinical Evaluation

Animal models of SHPT have been instrumental in the early evaluation of calcimimetic efficacy and safety. Commonly used models include rats with surgically induced renal insufficiency (5/6 nephrectomy) and genetically engineered mouse models.[11][12] These models allow for the assessment of a compound's ability to lower PTH and its effects on bone metabolism.

Experimental Protocol: Evaluation of a Novel Calcimimetic in a Uremic Rat Model of SHPT

-

Model Induction: Male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy to induce chronic renal failure and subsequent SHPT.

-

Treatment Administration: Following confirmation of elevated serum PTH and creatinine levels, animals are randomized to receive the novel calcimimetic, a vehicle control, or a positive control (e.g., cinacalcet) for a specified period (e.g., 4-8 weeks). The route of administration (oral gavage, intravenous injection) is tailored to the compound's properties.

-

Biochemical Analysis: Blood samples are collected periodically to measure serum levels of PTH, calcium, phosphorus, and creatinine using validated immunoassays and colorimetric assays.

-

Bone Histomorphometry: At the end of the study, tibias are collected for undecalcified bone histology to assess parameters of bone turnover, such as osteoblast and osteoclast surface, and bone formation rate.

-

Safety Assessment: Animals are monitored for adverse effects, and at necropsy, major organs are collected for histopathological examination.

Caption: Preclinical Experimental Workflow.

Clinical Trial Programs

The efficacy and safety of novel calcimimetics have been established through comprehensive phase 2 and 3 clinical trial programs. These studies have typically been randomized, double-blind, and controlled (either against placebo or an active comparator like cinacalcet).

Experimental Protocol: Phase 3, Randomized, Double-Blind, Active-Controlled Trial of a Novel Oral Calcimimetic

-

Patient Population: The study enrolls adult patients with CKD on maintenance hemodialysis who have SHPT, defined by a screening intact PTH (iPTH) level above a specified threshold (e.g., >240 pg/mL) and a corrected serum calcium level within a defined range (e.g., ≥8.4 mg/dL).[13][14] Key exclusion criteria often include a history of parathyroidectomy, recent use of other calcimimetics, and severe comorbidities.[1][14]

-

Study Design: A multicenter, randomized, double-blind, double-dummy design is employed to compare the novel oral calcimimetic with cinacalcet over a defined treatment period (e.g., 30 weeks).[15]

-

Treatment and Dose Titration: Patients are randomized to receive either the novel calcimimetic or cinacalcet. Dosing is initiated at a low level and titrated based on regular monitoring of iPTH and corrected serum calcium levels to achieve a target iPTH range (e.g., 60-240 pg/mL) while avoiding hypocalcemia.[7][16]

-

Efficacy Endpoints: The primary efficacy endpoint is typically the proportion of patients achieving the target iPTH range during a specified evaluation period at the end of the treatment phase.[15] Secondary endpoints may include the percentage change in iPTH, calcium, and phosphorus from baseline.

-

Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), with a particular focus on gastrointestinal AEs and hypocalcemia. Laboratory parameters and vital signs are regularly assessed.

-

Biochemical Measurements: Serum iPTH is measured using a standardized two-site immunoassay (e.g., electrochemiluminescence immunoassay).[5][17] Serum calcium is corrected for albumin concentration.

Caption: Clinical Trial Workflow.

Comparative Efficacy and Safety Data

Head-to-head clinical trials and network meta-analyses provide valuable insights into the comparative efficacy and safety of novel calcimimetics versus cinacalcet.

Efficacy

The primary measure of efficacy for calcimimetics is the reduction in serum PTH levels.

Table 1: Comparative Efficacy of Calcimimetics in Reducing PTH in Hemodialysis Patients with SHPT

| Feature | Cinacalcet | Etelcalcetide | Evocalcet | This compound |

| Primary Efficacy Endpoint | Proportion of patients achieving >30% reduction in PTH | Proportion of patients achieving >30% reduction in PTH | Proportion of patients achieving mean iPTH 60-240 pg/mL | Proportion of patients achieving mean iPTH 60-240 pg/mL |

| Head-to-Head vs. Cinacalcet | N/A | Superior in achieving >30% and >50% PTH reduction | Non-inferior in achieving target iPTH range | N/A (Placebo-controlled data available) |

| Placebo-Controlled Trial Results (% achieving >30% PTH reduction) | ~70-80% | ~75%[18] | N/A | N/A |

| Placebo-Controlled Trial Results (% achieving target iPTH) | Varies by study | Varies by study | N/A | 67% (vs. 8% for placebo)[19] |

Data compiled from multiple sources, including head-to-head and placebo-controlled trials.[15][18][19]

Safety and Tolerability

The safety profiles of novel calcimimetics are a key area of interest, particularly concerning gastrointestinal side effects and hypocalcemia.

Table 2: Comparative Safety Profile of Calcimimetics

| Adverse Event | Cinacalcet | Etelcalcetide | Evocalcet | This compound |

| Gastrointestinal AEs (Nausea, Vomiting) | Higher incidence | Similar to cinacalcet in some studies | Lower incidence than cinacalcet[15] | Similar incidence to placebo[19] |

| Hypocalcemia | Common | Higher incidence than cinacalcet | Similar to cinacalcet | Low incidence of clinically significant hypocalcemia[19] |

| Route of Administration | Oral | Intravenous | Oral | Intravenous |

Data compiled from multiple sources, including head-to-head and placebo-controlled trials.[15][19]

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel calcimimetics influence their dosing regimens and clinical utility.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Novel Calcimimetics

| Parameter | Etelcalcetide | Evocalcet | This compound |

| Route of Administration | Intravenous | Oral | Intravenous |

| Half-life (t1/2) | 3-5 days in hemodialysis patients[9] | ~20-22 hours[8] | Short, largely cleared by dialysis[9] |

| Metabolism | Not metabolized by CYP isoenzymes[9] | Less inhibition of CYP2D6 than cinacalcet | Renally excreted[9] |

| Dosing Frequency | Three times weekly with dialysis | Once daily | Three times weekly with dialysis |

| Time to Onset of PTH Reduction | Rapid, within hours | Dose-dependent reduction, peak effect around 4 hours[8] | Dose-dependent reduction |

Data compiled from pharmacokinetic and pharmacodynamic studies.[8][9]

Conclusion and Future Directions

The development of novel calcimimetics has expanded the therapeutic options for managing secondary hyperparathyroidism in patients with chronic kidney disease. Etelcalcetide offers an intravenous formulation that ensures adherence in the hemodialysis setting, while evocalcet provides an oral alternative with a potentially improved gastrointestinal side effect profile compared to cinacalcet. This compound, a newer injectable agent, also shows promise with a favorable safety profile in early studies.

Future research should continue to focus on long-term clinical outcomes, including the impact of these novel agents on cardiovascular events and bone disease. Further head-to-head comparative effectiveness trials will be crucial in defining the optimal role of each calcimimetic in the management of SHPT. Additionally, the development of calcimimetics with even greater selectivity and fewer side effects remains an important goal for improving the care of patients with chronic kidney disease.

References

- 1. Head-to-Head Study of Etelcalcetide and Cinacalcet in Asian Hemodialysis Patients With Secondary Hyperparathyroidism (SHPT) | Clinical Research Trial Listing [centerwatch.com]

- 2. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. reference.medscape.com [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. CKDkb: a knowledge base and platform for drug development against non-alcoholic fatty liver disease [ckddb.com]

- 11. Animal models of hyperfunctioning parathyroid diseases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parathyroid diseases and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of evocalcet in secondary hyperparathyroidism patients receiving hemodialysis: first-in-patient clinical trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 2b study of evocalcet (KHK7580), a novel calcimimetic, in Japanese patients with secondary hyperparathyroidism undergoing hemodialysis: A randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]

- 18. amgen.com [amgen.com]

- 19. researchgate.net [researchgate.net]

Upacicalcet's Novel Binding Site on the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a novel calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis.[1] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the receptor's sensitivity to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[2][3] A key differentiator for this compound is its unique binding site within the amino acid binding pocket of the CaSR's extracellular domain, distinct from other calcimimetics that typically target the transmembrane domain.[4][5][6] This technical guide provides an in-depth exploration of the this compound binding site, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

The Calcium-Sensing Receptor (CaSR): A Brief Overview

The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[7][8] It is highly expressed in the parathyroid glands and kidneys.[9] The receptor is activated by increases in extracellular calcium (Ca2+) levels, which triggers intracellular signaling cascades to inhibit PTH secretion.[2][10] The CaSR possesses a large extracellular domain (ECD), a seven-transmembrane domain (7TMD), and an intracellular C-terminal tail.[10] The ECD is responsible for sensing extracellular Ca2+ and also contains a binding site for amino acids, which act as allosteric modulators.[5][6][10]

The Unique Binding Site of this compound

Extensive research has demonstrated that this compound functions as a positive allosteric modulator by binding to the amino acid binding site within the Venus flytrap (VFT) module of the CaSR's extracellular domain.[4][5][6] This is a significant departure from first and second-generation calcimimetics, such as cinacalcet and evocalcet, which bind within the 7TMD.[8]

Studies have shown that this compound competes with L-tryptophan for binding to the CaSR, providing strong evidence for its interaction with the amino acid binding site.[5][6] Site-directed mutagenesis studies, coupled with in silico docking simulations, have identified several key amino acid residues within the CaSR that are crucial for this compound binding and its allosteric activity.[4][5]

Quantitative Binding and Activity Data

The following table summarizes the key quantitative data related to this compound's interaction with the CaSR.

| Parameter | Value | Cell Line | Assay Description | Reference |

| This compound EC50 | 1.8 nM | HEK-293 cells expressing human CaSR | Intracellular Ca2+ mobilization assay in the presence of 0.5 mM extracellular Ca2+ | [11] |

| L-Tryptophan Ki | 1.3 µM | HEK-293T cells expressing human CaSR | Competitive binding assay against a radiolabeled ligand | [5] |

| This compound IC50 vs L-Tryptophan | 1.6 µM | HEK-293T cells expressing human CaSR | Competitive binding assay measuring displacement of radiolabeled L-Tryptophan | [5] |

Signaling Pathways and Experimental Workflows

CaSR Signaling Pathway Modulation by this compound

This compound, by binding to the amino acid site on the CaSR, enhances the signaling cascade initiated by extracellular calcium. This leads to the activation of G-proteins, primarily Gq/11 and Gi/o, which in turn activate downstream effectors. The ultimate cellular response in parathyroid cells is the inhibition of PTH secretion.

Caption: this compound enhances CaSR signaling to inhibit PTH secretion.

Experimental Workflow for Identifying the Binding Site

The identification of this compound's binding site involved a multi-step experimental approach, combining competitive binding assays, functional assays with site-directed mutants, and computational modeling.

Caption: Workflow for elucidating this compound's binding site on the CaSR.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

-

Objective: To determine if this compound competes with L-amino acids for binding to the CaSR.

-

Cell Line: HEK-293T cells transiently expressing human CaSR.

-

Radioligand: [3H]-L-Tryptophan.

-

Protocol:

-

HEK-293T cells are cultured and transfected with a plasmid encoding human CaSR.

-

Crude membrane fractions are prepared from the transfected cells by homogenization and centrifugation.

-

Membrane preparations are incubated with a fixed concentration of [3H]-L-Tryptophan in the presence of varying concentrations of unlabeled this compound.

-

The reaction is incubated to allow for binding equilibrium to be reached.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled L-Tryptophan.

-

Data are analyzed using non-linear regression to determine the IC50 value of this compound.

-

Site-Directed Mutagenesis and Functional Analysis

-

Objective: To identify specific amino acid residues in the CaSR that are critical for this compound binding and activity.

-

Methodology:

-

A plasmid containing the wild-type human CaSR cDNA is used as a template.

-

Site-directed mutagenesis is performed using PCR to introduce point mutations at specific codons corresponding to putative amino acid binding site residues.

-

The mutated CaSR constructs are verified by DNA sequencing.

-

HEK-293T cells are transfected with either wild-type or mutant CaSR constructs.

-

Functional activity is assessed using an inositol-1 monophosphate (IP-1) accumulation assay, which is a downstream measure of Gq/11 activation.

-

Concentration-response curves for this compound are generated for both wild-type and mutant receptors.

-

A significant shift in the EC50 value for a mutant receptor compared to the wild-type indicates that the mutated residue is important for this compound's function.

-

In Silico Docking Simulation

-

Objective: To predict the binding pose of this compound within the amino acid binding site of the CaSR.

-

Software: Molecular modeling and docking software (e.g., Schrödinger Suite, AutoDock).

-

Protocol:

-

A homology model of the human CaSR extracellular domain is generated based on available crystal structures of related class C GPCRs.

-

The 3D structure of this compound is generated and optimized.

-

A docking grid is defined around the putative amino acid binding pocket in the CaSR model.

-

This compound is docked into the defined binding site using a suitable docking algorithm.

-

The resulting binding poses are scored and ranked based on their predicted binding affinity and interactions with the receptor.

-

The top-ranked poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues of the CaSR.

-

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism, largely due to its novel mechanism of action. Its unique binding site in the amino acid binding pocket of the CaSR's extracellular domain distinguishes it from other calcimimetics and may contribute to a different efficacy and safety profile. The experimental approaches detailed in this guide have been instrumental in elucidating this binding site and provide a framework for the continued investigation of allosteric modulation of the CaSR and other GPCRs. This deeper understanding of the molecular interactions between this compound and the CaSR is crucial for the rational design of future therapeutics targeting this important receptor.

References

- 1. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound sodium hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Allosteric modulation of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Upacicalcet Sodium Hydrate: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] By acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid glands, this compound effectively suppresses the excessive secretion of parathyroid hormone (PTH).[1][3][4][5][6] This guide provides a comprehensive overview of a key chemical synthesis pathway for this compound sodium hydrate, consolidating information from public domain sources to offer a detailed protocol for its preparation. The synthesis involves a multi-step process beginning with aniline as a starting material.[1]

Introduction

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated levels of PTH, which can lead to bone disease and cardiovascular complications.[1][7] this compound offers a therapeutic option with its direct action on the CaSR, helping to control PTH levels.[1][4] The chemical structure of this compound is (2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid.[6][8] This document outlines a synthetic route to obtain its sodium hydrate salt.

Overall Synthesis Pathway

The synthesis of this compound sodium hydrate can be conceptualized as a convergent process. A key strategic element is the formation of a urea linkage between a substituted aniline derivative and a protected amino acid fragment. The subsequent deprotection and salt formation yield the final active pharmaceutical ingredient (API).

Figure 1: Overall synthetic scheme for this compound sodium hydrate.

Experimental Protocols

The following protocols are based on descriptions found in the public domain and represent a plausible synthetic route.[1][9]

Step 1: Formation of the Carbamate Intermediate

-

Reaction: Aniline (or a substituted aniline precursor like 3-amino-5-chloro-4-methylbenzenesulfonic acid, ACTS) is reacted with phenyl chloroformate in the presence of a base to form a carbamate intermediate.[1][9]

-

Detailed Protocol:

-

To a solution of 3-amino-5-chloro-4-methylbenzenesulfonic acid (ACTS) (1.0 eq) in a suitable solvent such as acetonitrile (MeCN), add pyridine (2.1 eq).[9]

-

Stir the mixture at 25 °C.[9]

-

Add phenyl chloroformate (1.05 eq) dropwise to the reaction mixture.[9]

-

Stir for 30 minutes and monitor the reaction for completion by HPLC.[9]

-

Step 2: Urea Formation

-

Reaction: The carbamate intermediate is then reacted with a protected amine, such as Boc-DAP-OtBu (N-(tert-butoxycarbonyl)-3-amino-L-alanine tert-butyl ester), in the presence of a base to yield the protected urea intermediate.[1][9]

-

Detailed Protocol:

Step 3: Deprotection

-

Reaction: The protecting groups (Boc and tert-butyl ester) on the urea intermediate are removed using a strong acid, such as methanesulfonic acid, to form the hydrated mesylate salt.[1]

-

Detailed Protocol:

Step 4: Salt Formation and Purification

-

Reaction: The hydrated mesylate salt is treated with sodium hydroxide to form the sodium salt. The final product is then purified by pH adjustment and crystallization.[1]

-

Detailed Protocol:

-

The hydrated mesylate salt is dissolved in water.[9]

-

The solution is cooled to 8 °C.[9]

-

A 48% aqueous solution of sodium hydroxide is added dropwise.[9]

-

After completion of the hydrolysis, the pH is adjusted to 5.8 with 48% hydrobromic acid.[9]

-

Isopropanol (IPA) is added to precipitate the product.[9]

-

The solid is filtered, washed with IPA, and dried under reduced pressure to afford this compound sodium hydrate as a white solid.[9]

-

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Reagent 1 | Reagent 2 | Solvent | Yield |

| Carbamate Formation | 3-amino-5-chloro-4-methylbenzenesulfonic acid | Phenyl Chloroformate | Pyridine | - | Acetonitrile | - |

| Urea Formation | Carbamate Intermediate | Boc-DAP-OtBu | Triethylamine | - | Acetonitrile | 61.0% |

| Purification | Crude Product | - | Isopropanol | - | Water/IPA | 92.6% |

Note: Yields are reported as found in the cited literature and may vary depending on the specific reaction conditions and scale.[9]

Conclusion

The synthesis of this compound sodium hydrate is a well-defined process involving key transformations such as carbamate and urea formation, followed by deprotection and salt formation. The described pathway, utilizing readily available starting materials and reagents, provides a viable route for the production of this important therapeutic agent. Careful control of reaction conditions and pH during purification are critical for obtaining the final product in high purity.

References

- 1. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upasita | C11H15ClN3NaO7S | CID 138404169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 5. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H14ClN3O6S | CID 53374467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Sodium Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

In Silico Docking Simulation of Upacicalcet with the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis. This technical guide provides an in-depth overview of the in silico docking simulation of this compound with the CaSR, detailing the computational and experimental methodologies employed to elucidate their molecular interaction. This document is intended to serve as a comprehensive resource for researchers in pharmacology, computational chemistry, and drug development, offering detailed protocols, data presentation, and visual representations of the key processes involved.

Introduction

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[1] Dysregulation of CaSR activity is implicated in various disorders, including secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. This compound has emerged as a therapeutic agent for SHPT by enhancing the sensitivity of the CaSR to extracellular calcium, thereby suppressing excessive PTH secretion.[2][3]

Computational methods, particularly in silico docking simulations, have been instrumental in understanding the binding mechanism of this compound to the CaSR.[2][4] These simulations, corroborated by experimental data, have revealed that this compound binds to the amino acid binding site within the Venus flytrap module of the CaSR, acting as a positive allosteric modulator.[2][4][5] This guide will delve into the technical aspects of these methodologies.

In Silico Docking Simulation Protocol

The following protocol outlines a representative workflow for the in silico docking of this compound to the CaSR, based on methodologies described in the literature.[2][4] While specific software and parameters may vary between research groups, the fundamental steps remain consistent.

2.1. Receptor and Ligand Preparation

-

Receptor Structure Acquisition: The three-dimensional structure of the human CaSR is obtained from the Protein Data Bank (PDB). A commonly used structure for docking allosteric modulators is, for example, PDB ID: 5K5S or a similar cryo-EM structure. It is crucial to use a high-resolution structure, preferably in its active or allosterically bound conformation.

-

Receptor Preparation:

-

Remove all water molecules and non-essential ions from the PDB file.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

-

Assign appropriate atom types and charges using a molecular mechanics force field such as AMBER or CHARMM.

-

Energy minimize the receptor structure to relieve any steric clashes.

-

-

Ligand Structure Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool and converted to a 3D conformation.

-

Assign appropriate atom types and partial charges to the ligand.

-

Perform a conformational search to generate a set of low-energy conformers of this compound.

-

2.2. Docking Simulation

-

Software: A variety of molecular docking software can be employed, such as AutoDock, Glide, or GOLD.

-

Grid Box Definition: A grid box is defined around the putative binding site on the CaSR. For this compound, this is the amino acid binding site in the extracellular domain. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic search algorithm is typically used to explore the conformational space of the ligand within the defined grid box.

-

Scoring Function: A scoring function is used to estimate the binding affinity of each docked pose. The poses with the lowest (most favorable) binding energies are selected for further analysis.

2.3. Post-Docking Analysis

-

Pose Clustering and Selection: The docked poses are clustered based on their root-mean-square deviation (RMSD). The most populated clusters with the lowest binding energies are considered the most probable binding modes.

-

Interaction Analysis: The selected binding poses are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of the CaSR.

Experimental Validation Protocols

The predictions from in silico docking simulations are validated through various in vitro experimental assays.

3.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used for their high transfection efficiency and robust growth characteristics.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ incubator.

-

Transfection: HEK-293T cells are transiently transfected with a plasmid encoding the human CaSR using a lipid-based transfection reagent like Lipofectamine. Cells expressing the CaSR are then selected using an appropriate antibiotic.

3.2. Radioligand Binding Assay (Competition Assay)

This assay is used to determine if this compound binds to the same site as a known ligand, such as L-tryptophan.

-

Membrane Preparation: Membranes from HEK-293T cells expressing CaSR are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl₂, is used.

-

Radioligand: A radiolabeled ligand that binds to the amino acid site, such as [³H]L-tryptophan, is used.

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the inhibitory constant (Ki).

3.3. Inositol Monophosphate (IP-1) Accumulation Assay (Functional Assay)

This assay measures the functional activity of this compound as a positive allosteric modulator of CaSR. Activation of the CaSR, a Gq-coupled receptor, leads to the activation of phospholipase C and the subsequent accumulation of inositol phosphates.

-

Cell Plating: Seed HEK-293T cells expressing CaSR into 96-well plates.

-

Assay Medium: Use a stimulation buffer containing LiCl to inhibit the degradation of inositol monophosphate.

-

Procedure:

-

Pre-incubate the cells with increasing concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular Ca²⁺.

-

Stimulate the cells with an agonist (e.g., a higher concentration of Ca²⁺) to induce IP-1 accumulation.

-

Lyse the cells and measure the amount of accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.

Quantitative Data

The following tables summarize representative quantitative data for this compound. It is important to note that specific values for preclinical binding affinity (Ki) and in vitro functional potency (EC₅₀) are not consistently reported in the public domain literature. The clinical data is derived from studies in patients with secondary hyperparathyroidism on hemodialysis.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Method | Reference |

| Binding Site | Amino Acid Binding Site | Competition with L-tryptophan | [2][4] |

| Functional Activity | Positive Allosteric Modulator | Inositol Monophosphate Accumulation Assay | [2][4] |

| In Vitro Binding Affinity (Ki) | Data not publicly available | Radioligand Binding Assay | - |

| In Vitro Functional Potency (EC₅₀) | Data not publicly available | Inositol Monophosphate Accumulation Assay | - |

Table 2: Clinical Efficacy of this compound (Phase 3 Trial Data)

| Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Patients achieving ≥30% reduction in mean iPTH | 80.6% | 8.0% | <0.001 | [6] |

| Patients achieving mean iPTH between 60-240 pg/mL | 67.0% | 8.0% | <0.001 | [6] |

Visualizations

5.1. CaSR Signaling Pathway

Caption: CaSR Signaling Pathway Activation.

5.2. In Silico Docking Workflow

Caption: In Silico Docking Workflow.

5.3. Experimental Validation Workflow

Caption: Experimental Validation Workflow.

Conclusion

The combination of in silico docking simulations and experimental validation has been crucial in delineating the mechanism of action of this compound as a positive allosteric modulator of the Calcium-Sensing Receptor. This technical guide provides a framework for understanding and applying these methodologies. The detailed protocols and workflows serve as a valuable resource for researchers aiming to investigate the interactions of small molecules with GPCRs, facilitating further advancements in drug discovery and development. While specific quantitative preclinical data for this compound's binding and functional potency remain to be fully disclosed in the public literature, the collective evidence strongly supports its targeted mechanism and clinical efficacy.

References

- 1. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) this compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor (2022) | Hirofumi Sato | 10 Citations [scispace.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. researchgate.net [researchgate.net]

Preclinical Pharmacology of Upacicalcet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet is a novel, second-generation calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound offers a targeted approach to suppressing the excessive secretion of parathyroid hormone (PTH), a hallmark of SHPT. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile based on available non-clinical data.

Mechanism of Action: Potent and Specific Allosteric Modulation of the Calcium-Sensing Receptor

This compound exerts its pharmacological effect by directly targeting the CaSR on the surface of parathyroid gland cells. The CaSR is a G protein-coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[1] this compound acts as a positive allosteric modulator, enhancing the sensitivity of the CaSR to extracellular calcium ions.

A key distinguishing feature of this compound is its binding site on the CaSR. Preclinical studies have revealed that this compound interacts with the amino acid binding site within the receptor's transmembrane domain.[2][3] This is a distinct binding site compared to first-generation calcimimetics. By binding to this site, this compound potentiates the intracellular signaling cascade initiated by CaSR activation, which ultimately leads to the inhibition of PTH synthesis and secretion.[2]

The signaling pathway initiated by the activation of the CaSR by this compound involves the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol phosphates, including inositol-1-phosphate (IP1).[2][3] The accumulation of IP1 is a measurable downstream marker of CaSR activation.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in both in vitro and in vivo preclinical models.

In Vitro Activity

The potency of this compound as a CaSR agonist has been evaluated in cell-based assays. In human embryonic kidney (HEK-293) cells stably expressing the human CaSR, this compound demonstrated a concentration-dependent increase in intracellular calcium mobilization and inositol-1-phosphate accumulation.[2] A key characteristic of this compound is that its agonistic activity is dependent on the extracellular calcium concentration, with no significant effect observed at calcium levels below the physiological range.[4]

| Parameter | Test System | Endpoint | Result |

| CaSR Agonistic Activity | HEK-293 cells expressing human CaSR | Inositol-1-Phosphate Accumulation | Concentration-dependent increase |

In Vivo Efficacy

Preclinical studies in rodent models have consistently demonstrated the ability of this compound to effectively lower plasma PTH levels.

Normal and Nephrectomized Rat Models: Intravenous administration of this compound to normal and double-nephrectomized rats resulted in a dose-dependent reduction in serum intact PTH (iPTH) and serum calcium levels.[4]

| Animal Model | Dose Range (IV) | Effect on iPTH | Effect on Serum Ca²⁺ |

| Normal Rats | 0.03 - 3 mg/kg | Dose-dependent decrease | Dose-dependent decrease |

| Double-Nephrectomized Rats | 0.3 - 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease |

Adenine-Induced CKD Rat Model: In a rat model of SHPT induced by an adenine-containing diet, repeated administration of this compound effectively suppressed the progression of the disease.[1]

| Animal Model | Dose (unspecified route) | Effect on iPTH | Other Notable Effects |

| Adenine-induced CKD Rats | 0.2 mg/kg and 1 mg/kg | Significant reduction | Inhibition of parathyroid hyperplasia, suppression of ectopic calcification and cortical pore formation |

Pharmacokinetics

Non-clinical studies have characterized the pharmacokinetic profile of this compound.

| Parameter | Species | Value |

| Plasma Protein Binding | Human | 44.2% - 45.6% (non-covalent) |

| Metabolism | Not specified | Minimal metabolism by the liver |

| Drug-Metabolizing Enzymes | Not specified | Little inhibition or induction of major CYP enzymes |

| Drug Transporters | Not specified | Little inhibitory effects on or substrate properties for major drug transporters |

Note: Specific preclinical pharmacokinetic parameters such as half-life, clearance, and volume of distribution in animal models are not yet publicly available in detail.

Safety Pharmacology

Preclinical safety studies have indicated a favorable profile for this compound. Notably, in normal rats, this compound did not affect gastric emptying at doses up to 10 mg/kg, which is significantly higher than the effective dose for lowering iPTH.[4] This suggests a potentially lower risk of gastrointestinal side effects compared to other calcimimetics.

Experimental Protocols

In Vitro Calcium-Sensing Receptor Activation Assay

Objective: To determine the agonistic activity of this compound on the human CaSR.

Methodology:

-

Cell Culture: HEK-293T cells stably expressing the human CaSR are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Addition: Cells are incubated with varying concentrations of this compound in the presence of a fixed physiological concentration of extracellular calcium.

-

Measurement of Inositol-1-Phosphate (IP1) Accumulation: Following incubation, cell lysates are prepared, and the concentration of IP1 is measured using a commercially available assay kit (e.g., HTRF-based assay).[2]

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.

In Vivo Adenine-Induced Secondary Hyperparathyroidism Rat Model

Objective: To evaluate the efficacy of this compound in a preclinical model of CKD-induced SHPT.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Induction of CKD: Animals are fed a diet containing 0.75% adenine for a specified period (e.g., 4 weeks) to induce chronic renal failure and subsequent SHPT.[1]

-

Treatment: Following the induction period, rats are administered this compound or vehicle control at specified doses and frequencies.

-

Sample Collection: Blood samples are collected at predetermined time points for the measurement of serum iPTH, calcium, and phosphorus levels.

-

Endpoint Analysis: At the end of the study, parathyroid glands may be harvested for histological analysis to assess for hyperplasia. Other tissues, such as the aorta, may be examined for calcification.

-

Data Analysis: The effects of this compound on the measured parameters are compared to the vehicle control group.

Conclusion

The preclinical data for this compound demonstrate its potent and specific mechanism of action as a positive allosteric modulator of the calcium-sensing receptor at the amino acid binding site. In vitro and in vivo studies have consistently shown its efficacy in reducing PTH levels. The available data suggest a favorable safety profile, particularly with regard to gastrointestinal effects. This comprehensive preclinical profile supports the clinical development of this compound as a promising therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease.

References

- 1. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile of this compound, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Upacicalcet and its Role in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a novel, intravenously administered calcimimetic agent designed for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the receptor's sensitivity to extracellular calcium, leading to a significant reduction in parathyroid hormone (PTH) secretion. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on calcium homeostasis, and detailed methodologies for preclinical and clinical evaluation. Quantitative data from key clinical trials are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this therapeutic agent.

Introduction

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone levels, which contribute to mineral and bone disorders, vascular calcification, and cardiovascular morbidity.[1] Calcimimetics are a class of drugs that target the calcium-sensing receptor on the parathyroid gland to suppress PTH secretion.[1] this compound represents a newer generation of calcimimetics with a distinct pharmacological profile. It is a non-peptide, small molecule that acts as a positive allosteric modulator of the CaSR, specifically targeting the amino acid binding site.[2][3] This unique binding mechanism may offer a different efficacy and safety profile compared to earlier calcimimetics.[2] This document serves as a technical resource for researchers and drug development professionals, detailing the core scientific and clinical aspects of this compound's role in calcium homeostasis.

Mechanism of Action: Modulating the Calcium-Sensing Receptor

This compound's therapeutic effect is mediated through its interaction with the CaSR, a G-protein coupled receptor crucial for maintaining calcium homeostasis.[2]

Signaling Pathway

This compound allosterically enhances the sensitivity of the CaSR to extracellular calcium.[1] This potentiation means that at any given calcium concentration, the receptor is more likely to be in its active state.[1] Upon activation, the CaSR initiates a downstream signaling cascade that ultimately inhibits the synthesis and secretion of PTH from the parathyroid glands.[1]

Caption: this compound's Signaling Pathway.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in reducing intact PTH (iPTH), corrected calcium (cCa), and phosphorus (P) levels have been evaluated in several clinical trials. The following tables summarize key quantitative findings.

Table 1: Phase 2 Study (52-Week, Open-Label, Single-Arm)[4]

| Parameter | Baseline (Median, IQR) | Week 52 (Median, IQR) |

| iPTH (pg/mL) | 322 (261, 532) | 140.5 (83.5, 201.5) |

| Corrected Calcium (mg/dL) | 9.56 ± 0.68 (Mean ± SD) | 9.13 ± 0.81 (Mean ± SD) |

| Phosphorus (mg/dL) | 5.33 ± 1.13 (Mean ± SD) | 4.93 ± 1.35 (Mean ± SD) |

Table 2: Phase 3 Study (24-Week, Randomized, Placebo-Controlled - NCT03801980)[5]

| Outcome | This compound Group | Placebo Group |

| Patients achieving mean iPTH 60-240 pg/mL (%) | 67% (69/103) | 8% (4/50) |

| Median iPTH at baseline (pg/mL) | 364 | 369.5 |

| Median iPTH at week 24 (pg/mL) | 161 | 367 |

| Patients with ≥30% reduction in mean iPTH (%) | 81% | 8% |

| Patients with ≥50% reduction in mean iPTH (%) | 52% | 4% |

Table 3: Long-Term, Open-Label 52-Week Study[1]

| Outcome | Result |

| Patients achieving target iPTH (60-240 pg/mL) at week 52 (%) | 94.2% |

Experimental Protocols

This section details the methodologies for key preclinical and clinical experiments cited in the evaluation of this compound.

In Vivo Model: Adenine-Induced Secondary Hyperparathyroidism in Rats

This model is utilized to assess the efficacy of this compound in a preclinical setting of CKD-induced SHPT.

Caption: Adenine-Induced CKD Rat Model Workflow.

Methodology:

-

Animal Model: Male Wistar rats, approximately 8 weeks of age, are acclimated for at least one week.[4]

-

Induction of CKD: Chronic kidney disease is induced by providing a diet containing 0.75% adenine for a period of 4 weeks.[4] This leads to tubulointerstitial nephropathy and subsequent development of secondary hyperparathyroidism.[4]

-

Treatment Groups: Following the induction period, rats are randomized into treatment groups, including a vehicle control group and one or more this compound dose groups (e.g., 0.2 mg/kg and 1 mg/kg administered intravenously).[5]

-

Drug Administration: this compound or vehicle is administered daily for a specified duration.

-

Sample Collection: Blood samples are collected at predetermined intervals (e.g., weekly) for biochemical analysis.[4] At the end of the study, tissues such as the parathyroid glands and aorta are harvested for histopathological examination.

-

Biochemical Analysis: Serum levels of intact PTH are measured using an enzyme-linked immunosorbent assay (ELISA).[4] Serum calcium and phosphorus concentrations are determined using an automated biochemical analyzer.[4]

-

Histopathological Analysis: Parathyroid glands are examined for hyperplasia. The thoracic aorta is assessed for ectopic calcification using methods such as von Kossa staining.[5]

In Vitro Assay: CaSR Activation in HEK-293T Cells

This assay is employed to determine the in vitro potency and efficacy of this compound in activating the human CaSR.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured in an appropriate medium. The cells are then transiently transfected with a plasmid encoding the human calcium-sensing receptor.

-

Cell Stimulation: After a suitable incubation period to allow for receptor expression, the cells are stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular calcium.

-

Measurement of Inositol-1 Monophosphate (IP1): Activation of the CaSR leads to the activation of phospholipase C and the subsequent production of inositol phosphates. The accumulation of inositol-1 monophosphate (IP1), a downstream metabolite, is measured using a commercially available immunoassay kit (e.g., HTRF).

-

Data Analysis: The concentration-response curve for this compound-induced IP1 accumulation is plotted, and the EC50 value (the concentration of this compound that elicits a half-maximal response) is calculated to determine its potency.

Clinical Trial Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (NCT03801980)[5]

Objective: To evaluate the efficacy and safety of this compound in hemodialysis patients with secondary hyperparathyroidism.

Study Design:

-

Population: Japanese patients with chronic kidney disease on hemodialysis three times a week, with serum iPTH concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.[6]

-

Intervention: Patients were randomized to receive either this compound or a placebo intravenously after each hemodialysis session for 24 weeks. The dose of this compound was titrated between 25 and 300 µg based on iPTH and corrected calcium levels.[7]

-

Primary Outcome: The percentage of participants achieving a mean serum iPTH concentration between 60 and 240 pg/mL during weeks 22-24.[6]

-

Secondary Outcomes: Percentage of patients achieving ≥30% and ≥50% reduction in mean serum iPTH from baseline, and changes in serum corrected calcium and phosphorus levels.[6]

-

Biomarker Analysis: Serum levels of iPTH, corrected calcium, and phosphorus were measured at regular intervals throughout the study.

Conclusion

This compound is an effective calcimimetic that significantly reduces PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis. Its mechanism as a positive allosteric modulator of the CaSR at the amino acid binding site provides a targeted approach to managing this condition. The data from clinical trials demonstrate a high rate of achieving target iPTH levels with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other novel calcimimetics.

References

- 1. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Efficacy and Safety of this compound in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pathalys.com [pathalys.com]

Upacicalcet: A Technical Guide on Molecular Structure, Properties, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet is a novel, intravenously administered calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound effectively suppresses the secretion of parathyroid hormone (PTH), a key driver of SHPT pathogenesis.[1][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound. Detailed summaries of key experimental data and methodologies are presented to support further research and development in the field of renal disease and mineral metabolism.

Molecular Structure and Physicochemical Properties

This compound, chemically known as (2S)-2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid, is a small molecule with a distinct amino acid structure.[1][4] It is administered as a sodium salt hydrate.[5]

| Property | Value | Reference |

| Molecular Formula | C11H14ClN3O6S | [1][6] |

| Molar Mass | 351.76 g·mol−1 | [1][7] |

| IUPAC Name | (2S)-2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid | [1][7] |

| CAS Number | 1333218-50-0 | [1][7] |

| Administration Route | Intravenous | [1][2] |

Mechanism of Action

This compound is a calcimimetic, meaning it mimics the effect of extracellular calcium.[5] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[3][4]

The binding of this compound to the CaSR enhances the receptor's sensitivity to extracellular calcium.[5] This heightened sensitivity leads to the activation of the receptor even at lower calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[1][5] By reducing circulating PTH levels, this compound helps to normalize calcium and phosphorus homeostasis, which is dysregulated in patients with secondary hyperparathyroidism due to chronic kidney disease.[5][7] A key differentiator for this compound is that it targets the amino acid binding site of the CaSR, a different site than that of other conventional calcimimetics.[3] This unique binding mechanism may offer therapeutic advantages, particularly for patients who do not respond well to existing treatments.[3]

Below is a diagram illustrating the signaling pathway of this compound's action on the parathyroid cell.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in hemodialysis patients have demonstrated a dose-dependent increase in plasma concentrations of this compound.[8][9] The drug is administered intravenously three times a week at the end of each hemodialysis session.[1][2][10]

| Parameter | Finding | Reference |

| Elimination | Approximately 80% is removed by a single hemodialysis session. | [8][9] |

| Accumulation | No significant accumulation with repeated administration. | [8][9] |

| Pharmacodynamic Effect | Dose-dependent reduction in serum intact parathyroid hormone (iPTH) and corrected calcium levels. | [8][9] |

The pharmacodynamic effect of this compound is a direct consequence of its mechanism of action, leading to a rapid and sustained reduction in PTH levels.

Clinical Efficacy and Safety

The efficacy and safety of this compound have been evaluated in several clinical trials. A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study provided significant evidence of its therapeutic benefit in hemodialysis patients with SHPT.[1][11][12]

Efficacy

| Primary Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Mean iPTH levels of 60–240 pg/ml by weeks 22–24 | 67.0% (69/103) | 8.0% (4/50) | <0.001 | [1][11][12][13] |

| ≥30% reduction in mean iPTH over weeks 22-24 | 80.6% | 8.0% | <0.001 | [13] |

This compound also demonstrated a significant reduction in serum corrected calcium levels compared to placebo.[1] Furthermore, it has been shown to decrease levels of fibroblast growth factor-23, bone-specific alkaline phosphatase, and other markers of bone turnover.[11][12]

Safety

This compound is generally well-tolerated. The incidence of common side effects associated with calcimimetics, such as nausea and vomiting, has been reported to be low and comparable to placebo in some studies.[12] Hypocalcemia is a potential adverse event, and monitoring of serum calcium levels is recommended.[5]

| Adverse Event | This compound Group | Placebo Group | Reference |

| Upper gastrointestinal adverse events | 1.9% (2/103) | 6.0% (3/50) | [13] |

| Serum corrected calcium <7.5 mg/dL | 2.0% (2/103) | 0% (0/50) | [12][13] |

Experimental Protocols

While complete, detailed experimental protocols are proprietary and not publicly available, the methodologies employed in key studies can be summarized as follows:

Phase 3 Clinical Trial for Efficacy and Safety

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][11][12]

-

Participants: Hemodialysis patients with secondary hyperparathyroidism, characterized by serum intact PTH concentrations >240 pg/ml and corrected calcium concentrations ≥8.4 mg/dl.[12]

-

Intervention: Intravenous administration of this compound or placebo three times a week at the end of each hemodialysis session for 24 weeks.[1][11][12] Doses were adjusted based on iPTH and corrected calcium levels.[1]

-

Primary Outcome: The percentage of participants achieving the target mean serum iPTH concentration (60–240 pg/ml) at weeks 22–24.[1][11][12]

-

Data Analysis: Comparison of the proportion of patients meeting the primary endpoint between the this compound and placebo groups.

The workflow for this clinical trial can be visualized as follows:

In Vitro CaSR Binding and Activity Assays

-

Objective: To determine the binding site and agonistic activity of this compound on the human CaSR.[3]

-

Methodology:

-

Cell Lines: HEK-293T cells expressing either wild-type or mutant human CaSR.[3]

-

Binding Studies: Competitive binding assays were conducted to see if this compound competes with known ligands (e.g., L-tryptophan) for binding to the CaSR.[3]

-

Activity Assays: Measurement of inositol-1 monophosphate accumulation as a downstream marker of CaSR activation in response to this compound.[3]

-

In Silico Analysis: Molecular docking simulations were performed to model the binding interaction between this compound and the CaSR.[3]

-

Synthesis of this compound

The synthesis of this compound has been described in the literature. A general synthetic scheme involves the reaction of an aniline derivative with phenyl chloroformate, followed by treatment with an appropriate amine to form a urea intermediate.[2] Subsequent deprotection steps yield the final this compound molecule, which can then be converted to its hydrated sodium salt.[2]

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its novel mechanism of action, targeting the amino acid binding site of the CaSR, coupled with its favorable efficacy and safety profile, establishes it as a valuable therapeutic option. The data presented in this technical guide underscore the robust scientific foundation for the clinical use of this compound and provide a comprehensive resource for researchers and clinicians in the field. Further investigation into its long-term effects on bone metabolism and cardiovascular outcomes is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 3. This compound Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 6. This compound [drugcentral.org]

- 7. This compound | C11H14ClN3O6S | CID 53374467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. First-in-Patient Phase I/II Study of this compound in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and Safety of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pathalys.com [pathalys.com]

Upacicalcet: A Positive Allosteric Modulator of the Calcium-Sensing Receptor for the Management of Secondary Hyperparathyroidism

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upacicalcet is a novel, intravenously administered small-molecule calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is approved in Japan for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][3][4] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including mineral and bone disorders.[1][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacology, clinical efficacy, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the CaSR